Terfenadine vs. Loratadine: 300-Fold Difference in hERG Channel Blockade Potency
Terfenadine exhibits potent inhibition of hERG K+ channels with nanomolar affinity, whereas loratadine requires approximately 300-fold higher concentrations to achieve comparable blockade. This quantitative difference in hERG IC50 directly correlates with the proarrhythmic risk profile that led to terfenadine's withdrawal from clinical use [1].
| Evidence Dimension | hERG K+ channel inhibition IC50 |
|---|---|
| Target Compound Data | 330 nM (estimated IC50) [1] |
| Comparator Or Baseline | Loratadine: ≈100 μM (estimated IC50) [1] |
| Quantified Difference | ≈300-fold less potent (loratadine relative to terfenadine) [1] |
| Conditions | Heterologous expression in Xenopus laevis oocytes; two-electrode voltage clamp [1] |
Why This Matters
The 300-fold hERG potency differential establishes the baseline pharmacological context for why terfenadine quantification requires precise analytical methodology, justifying the procurement of a dedicated deuterated internal standard for research involving terfenadine's cardiac safety liabilities.
- [1] Taglialatela M, Pannaccione A, Castaldo P, Giorgio G, Zhou Z, January CT, et al. Molecular Basis for the Lack of HERG K+ Channel Block-Related Cardiotoxicity by the H1 Receptor Blocker Cetirizine Compared with Other Second-Generation Antihistamines. Mol Pharmacol. 1998;54(1):113-121. View Source
